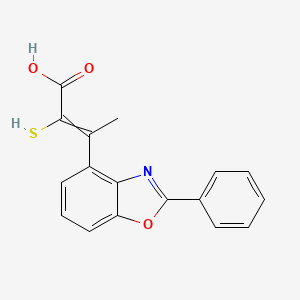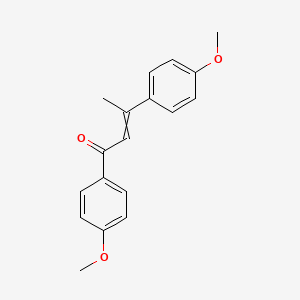![molecular formula C17H12N2O2 B14596079 N-Phenyl-4H-furo[3,2-B]indole-2-carboxamide CAS No. 61088-35-5](/img/structure/B14596079.png)
N-Phenyl-4H-furo[3,2-B]indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenyl-4H-furo[3,2-B]indole-2-carboxamide is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the carboxamide moiety in the indole structure enhances its ability to form hydrogen bonds with various enzymes and proteins, making it a valuable compound in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-4H-furo[3,2-B]indole-2-carboxamide typically involves the activation of the carboxyl group of indole derivatives. One common method is the transformation of carboxylic acids to acyl imidazoles, followed by reactions with indole . Another approach involves the use of oxazolidinone derivatives as amine agents, EDCI, DMAP, and THF solvent for the conversion of indole 2-carboxylic acid to indole 2-carboxamide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of efficient catalysts and reaction conditions to maximize yield and purity is essential for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-Phenyl-4H-furo[3,2-B]indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and solvents like THF or toluene .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the indole ring .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N-Phenyl-4H-furo[3,2-B]indole-2-carboxamide involves its ability to form hydrogen bonds with enzymes and proteins. This interaction can inhibit the activity of these biological molecules, leading to various therapeutic effects. The compound targets specific molecular pathways, such as those involved in cancer cell proliferation and viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-[2-(3,4-Dimethoxyphenyl)ethyl]phenyl]-3-hydroxy-4-methyl-4H-furo[3,2-B]indole-2-carboxamide
- 2-[3-(Trifluoromethyl)phenyl]furo[3,2-B]pyrroles
Uniqueness
N-Phenyl-4H-furo[3,2-B]indole-2-carboxamide is unique due to its specific structure, which allows for versatile interactions with biological targets. Its ability to form stable hydrogen bonds and undergo various chemical reactions makes it a valuable compound for scientific research and potential therapeutic applications .
Propriétés
Numéro CAS |
61088-35-5 |
|---|---|
Formule moléculaire |
C17H12N2O2 |
Poids moléculaire |
276.29 g/mol |
Nom IUPAC |
N-phenyl-4H-furo[3,2-b]indole-2-carboxamide |
InChI |
InChI=1S/C17H12N2O2/c20-17(18-11-6-2-1-3-7-11)15-10-14-16(21-15)12-8-4-5-9-13(12)19-14/h1-10,19H,(H,18,20) |
Clé InChI |
BKXDYQYSRZUXAV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C2=CC3=C(O2)C4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-Dichloro-7-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14596003.png)
![[(Dichlorosilanediyl)di(propane-3,1-diyl)]bis[chloro(dimethyl)silane]](/img/structure/B14596004.png)

![{[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14596018.png)
![4-Ethoxy-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide](/img/structure/B14596026.png)
![2-Azaspiro[4.5]decane, 2-(4-bromophenyl)-](/img/structure/B14596034.png)

![2,3,5,6-Tetrafluoro-4-[(pentafluorophenyl)methyl]phenol](/img/structure/B14596047.png)
![[5-(Ethoxymethyl)furan-2-yl]methanol;propanoic acid](/img/structure/B14596051.png)


![Benzo[h]quinoline, 2-ethyl-3-methyl-](/img/structure/B14596054.png)
![5,6-Dimethyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14596060.png)

